Cl-HIBO

Übersicht

Beschreibung

Es ist ein hochspezifischer Agonist für AMPA-Rezeptoren, insbesondere für die Untereinheiten GluR1 und GluR2 . Diese Verbindung ist wertvoll für die Untersuchung des biologischen Verhaltens und der Verteilung von AMPA-Rezeptoren, die für die schnelle erregende synaptische Übertragung im Säugetiergehirn entscheidend sind .

Herstellungsmethoden

Die Synthese von Cl-HIBO beinhaltet die Reaktion von 4-Chlor-3-hydroxy-5-isoxazolpropionsäure mit geeigneten Reagenzien unter kontrollierten Bedingungen . Die detaillierte synthetische Route und die Reaktionsbedingungen sind in der Regel geschützte Informationen der Hersteller. Industrielle Produktionsmethoden konzentrieren sich auf die Aufrechterhaltung hoher Reinheit und biologischer Aktivität, wobei häufig Gefriertrocknung und Lagerung bei bestimmten Temperaturen angewendet werden, um die Stabilität zu gewährleisten .

Vorbereitungsmethoden

The synthesis of Cl-HIBO involves the reaction of 4-chloro-3-hydroxy-5-isoxazolepropionic acid with appropriate reagents under controlled conditions . The detailed synthetic route and reaction conditions are typically proprietary information held by manufacturers. Industrial production methods focus on maintaining high purity and biological activity, often involving lyophilization and storage at specific temperatures to ensure stability .

Analyse Chemischer Reaktionen

Cl-HIBO unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seine funktionellen Gruppen betreffen. Zu den häufigsten Reaktionen gehören:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Reaktionswege nicht umfassend dokumentiert sind.

Reduktion: Die Verbindung kann Reduktionsreaktionen unterliegen, die insbesondere den Oxazolring betreffen.

Substitution: Substitutionsreaktionen können an der Chlorgruppe auftreten, was zur Bildung verschiedener Derivate führt.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

This compound wird aufgrund seiner hohen Spezifität für AMPA-Rezeptoren in der wissenschaftlichen Forschung umfassend eingesetzt. Zu seinen Anwendungen gehören:

Neurowissenschaften: Untersuchung der Rolle von AMPA-Rezeptoren bei der synaptischen Übertragung und Plastizität.

Pharmakologie: Untersuchung der Auswirkungen von AMPA-Rezeptor-Agonisten und -Antagonisten auf die neuronale Aktivität.

Wirkmechanismus

This compound wirkt als vollständiger Agonist an AMPA-Rezeptoren und zielt speziell auf die Untereinheiten GluR1 und GluR2 . Nach der Bindung an diese Rezeptoren induziert this compound Konformationsänderungen, die den Ionenkanal öffnen und den Fluss von Kationen wie Natrium und Calcium in das Neuron ermöglichen. Dies führt zur Depolarisation und zur Weiterleitung von erregenden Signalen . Die Desensibilisierungseigenschaften von this compound spielen ebenfalls eine Rolle bei der Modulation der synaptischen Übertragung .

Wissenschaftliche Forschungsanwendungen

Cl-HIBO is extensively used in scientific research due to its high selectivity for AMPA receptors. Its applications include:

Neuroscience: Studying the role of AMPA receptors in synaptic transmission and plasticity.

Pharmacology: Investigating the effects of AMPA receptor agonists and antagonists on neuronal activity.

Industry: Used in the development of research tools and assays for studying ionotropic glutamate receptors.

Wirkmechanismus

Cl-HIBO acts as a full agonist at AMPA receptors, specifically targeting the GluR1 and GluR2 subunits . Upon binding to these receptors, this compound induces conformational changes that open the ion channel, allowing the flow of cations such as sodium and calcium into the neuron. This leads to depolarization and the propagation of excitatory signals . The desensitizing properties of this compound also play a role in modulating synaptic transmission .

Vergleich Mit ähnlichen Verbindungen

Cl-HIBO ist aufgrund seiner hohen Subtypspezifität für die Untereinheiten GluR1 und GluR2 einzigartig. Zu den ähnlichen Verbindungen gehören:

Homoibotensäure: Ein weniger selektiver Agonist für ionotrope Glutamatrezeptoren.

4-alkylierte Homoibotensäure-Analoga: Diese Verbindungen weisen unterschiedliche Selektivitätsprofile gegenüber metabotropen und ionotropen Glutamatrezeptoren auf.

AMPA-Rezeptor-Agonisten: Andere Verbindungen in dieser Kategorie umfassen Kaininsäure und Domoinsäure, die unterschiedliche Selektivitäts- und Potenzprofile aufweisen.

Die hohe Spezifität und Potenz von this compound machen es zu einem wertvollen Werkzeug für die Untersuchung der AMPA-Rezeptorfunktion und ihrer Rolle in neurologischen Prozessen.

Eigenschaften

IUPAC Name |

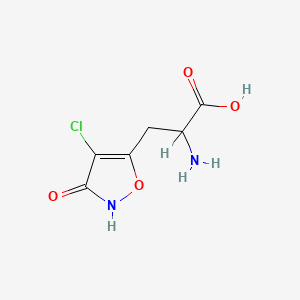

2-amino-3-(4-chloro-3-oxo-1,2-oxazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O4/c7-4-3(13-9-5(4)10)1-2(8)6(11)12/h2H,1,8H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSXCQTXUSQQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=O)NO1)Cl)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.